molecular formula C17H18N3NaO4S B12430485 5-Hydroxy Omeprazole-d3 (sodium)

5-Hydroxy Omeprazole-d3 (sodium)

Cat. No.: B12430485
M. Wt: 386.4 g/mol
InChI Key: VZCHYRCJHZQAPP-MUTAZJQDSA-N
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Description

5-Hydroxy Omeprazole-d3 (sodium) is a deuterium-labeled form of 5-Hydroxy Omeprazole, which is a primary metabolite of Omeprazole. Omeprazole is a well-known proton pump inhibitor used to treat gastric acid-related disorders. The deuterium labeling in 5-Hydroxy Omeprazole-d3 (sodium) enhances its stability and allows for precise tracking in pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Omeprazole-d3 (sodium) involves the deuteration of 5-Hydroxy OmeprazoleThis is achieved through a series of chemical reactions involving deuterated reagents under controlled conditions .

Industrial Production Methods

Industrial production of 5-Hydroxy Omeprazole-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy Omeprazole-d3 (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy Omeprazole-d3 (sodium) is widely used in scientific research, particularly in:

    Pharmacokinetic Studies: Tracking the metabolism and distribution of Omeprazole in the body.

    Drug Development: Evaluating the stability and efficacy of new drug formulations.

    Biological Research: Studying the effects of proton pump inhibitors on gastric acid secretion.

    Industrial Applications: Used as a reference standard in quality control and analytical testing

Mechanism of Action

5-Hydroxy Omeprazole-d3 (sodium) exerts its effects by inhibiting the proton pump (H+/K+ ATPase) in the gastric parietal cells. This inhibition reduces the secretion of gastric acid, providing relief from acid-related disorders. The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism in the body, aiding in the understanding of its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy Omeprazole-d3 (sodium) is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in drug development and research, providing insights into the metabolism and distribution of proton pump inhibitors .

Properties

Molecular Formula

C17H18N3NaO4S

Molecular Weight

386.4 g/mol

IUPAC Name

sodium;[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]pyridin-3-yl]methanolate

InChI

InChI=1S/C17H18N3O4S.Na/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17;/h4-7H,8-9H2,1-3H3,(H,19,20);/q-1;+1/i2D3;

InChI Key

VZCHYRCJHZQAPP-MUTAZJQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C[O-].[Na+]

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C[O-])OC.[Na+]

Origin of Product

United States

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